molecular formula C12H9F2N B13337449 2-[4-(Difluoromethyl)phenyl]pyridine

2-[4-(Difluoromethyl)phenyl]pyridine

Cat. No.: B13337449
M. Wt: 205.20 g/mol
InChI Key: WLVFOKDTYBNZAG-UHFFFAOYSA-N
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Description

2-[4-(Difluoromethyl)phenyl]pyridine is a chemical compound with the molecular formula C12H9F2N It is a derivative of pyridine, where a difluoromethyl group is attached to the phenyl ring at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(Difluoromethyl)phenyl]pyridine typically involves the difluoromethylation of pyridine derivatives. One common method is the reaction of 4-bromophenylpyridine with difluoromethylating agents under specific conditions. The reaction often requires the presence of a catalyst, such as palladium, and is carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes using advanced catalytic systems. These methods are optimized for high yield and purity, ensuring the compound meets the required standards for various applications .

Chemical Reactions Analysis

Types of Reactions: 2-[4-(Difluoromethyl)phenyl]pyridine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethylpyridine oxides, while substitution reactions can produce a variety of substituted pyridine derivatives .

Scientific Research Applications

2-[4-(Difluoromethyl)phenyl]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-(Difluoromethyl)phenyl]pyridine involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed that the compound can modulate various biochemical processes .

Comparison with Similar Compounds

Uniqueness: 2-[4-(Difluoromethyl)phenyl]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its difluoromethyl group enhances its stability and reactivity, making it a valuable compound in various research fields .

Properties

Molecular Formula

C12H9F2N

Molecular Weight

205.20 g/mol

IUPAC Name

2-[4-(difluoromethyl)phenyl]pyridine

InChI

InChI=1S/C12H9F2N/c13-12(14)10-6-4-9(5-7-10)11-3-1-2-8-15-11/h1-8,12H

InChI Key

WLVFOKDTYBNZAG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=CC=C(C=C2)C(F)F

Origin of Product

United States

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